3-Methyltriacontane

Catalog No.
S14323896
CAS No.
72227-01-1
M.F
C31H64
M. Wt
436.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyltriacontane

CAS Number

72227-01-1

Product Name

3-Methyltriacontane

IUPAC Name

3-methyltriacontane

Molecular Formula

C31H64

Molecular Weight

436.8 g/mol

InChI

InChI=1S/C31H64/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31(3)5-2/h31H,4-30H2,1-3H3

InChI Key

NXCMTLDSKYDELZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCC(C)CC

3-Methyltriacontane is a long-chain hydrocarbon with the molecular formula C31H64\text{C}_{31}\text{H}_{64}. It belongs to the class of alkanes, specifically the straight-chain alkanes, and is characterized by the presence of a methyl group attached to the third carbon of the triacontane chain. This compound is part of a larger family of hydrocarbons known as aliphatic hydrocarbons, which are saturated and contain only single bonds between carbon atoms. Its structure can be represented as follows:

CH3 CH2 28CH(CH3)CH2CH3\text{CH}_3-\text{ CH}_2\text{ }_{28}-\text{CH}(\text{CH}_3)-\text{CH}_2-\text{CH}_3

3-Methyltriacontane is significant in various chemical and biological contexts and serves as a model compound for studying the properties and behaviors of long-chain hydrocarbons.

Typical for alkanes, including:

  • Combustion: The complete combustion of 3-methyltriacontane in the presence of oxygen produces carbon dioxide and water:
    C31H64+48.5O231CO2+32H2O\text{C}_{31}\text{H}_{64}+48.5\text{O}_2\rightarrow 31\text{CO}_2+32\text{H}_2\text{O}
  • Halogenation: Alkanes can react with halogens (e.g., chlorine or bromine) under UV light to form alkyl halides. For example:
    C31H64+Cl2UVC31H63Cl+HCl\text{C}_{31}\text{H}_{64}+\text{Cl}_2\xrightarrow{\text{UV}}\text{C}_{31}\text{H}_{63}\text{Cl}+\text{HCl}
  • Oxidation: Although alkanes are generally resistant to oxidation, they can be oxidized under vigorous conditions to form alcohols, ketones, or carboxylic acids.

3-Methyltriacontane can be synthesized through several methods:

  • Natural Extraction: It can be isolated from natural sources such as plant waxes or beeswax, where it occurs as part of complex mixtures of hydrocarbons.
  • Chemical Synthesis: Laboratory synthesis may involve:
    • Alkylation reactions: Using alkyl halides and suitable nucleophiles.
    • Decarboxylation: Starting from fatty acids followed by decarboxylation processes.
  • Fischer-Tropsch Synthesis: This method involves converting carbon monoxide and hydrogen into liquid hydrocarbons, which can include long-chain alkanes like 3-methyltriacontane.

3-Methyltriacontane has several applications:

  • Industrial Uses: It can be used as a lubricant or additive in various industrial applications due to its hydrophobic properties.
  • Research: As a model compound in studies related to hydrocarbon behavior, phase transitions, and material sciences.
  • Biochemical Studies: Investigated for its role in biological systems or as a component in ecological studies related to insect behavior.

Research on the interactions of 3-methyltriacontane with other compounds is limited but may include:

  • Solubility Studies: Understanding how it interacts with solvents or other hydrocarbons.
  • Biological Interactions: Examining how it influences or interacts with microbial communities or insect behavior.

Several compounds are structurally similar to 3-methyltriacontane. Here are a few notable examples:

Compound NameMolecular FormulaKey Features
TriacontaneC30H62Straight-chain alkane without branching.
2-MethyltriacontaneC31H64Methyl group on the second carbon.
PentacosaneC25H52Shorter chain length; no branching.
DotriacontaneC32H66One additional carbon compared to triacontane.

Uniqueness of 3-Methyltriacontane

The uniqueness of 3-methyltriacontane lies in its specific branching at the third carbon position, which affects its physical properties such as melting point, boiling point, and reactivity compared to linear counterparts. This structural modification influences its applications in both industrial and biological contexts.

Cuticular hydrocarbons (CHCs) form a complex mixture of straight-chain and branched alkanes that protect insects from desiccation while serving as semiochemicals. 3-Methyltriacontane constitutes a major component in the CHC profiles of multiple dipteran and hymenopteran species, with concentration variations reflecting ecological adaptations.

In Bactrocera fruit flies, 3-methyltriacontane accounts for 12-18% of total cuticular hydrocarbons, as quantified through gas chromatography-mass spectrometry (GC-MS) analyses. Its branched structure enhances hydrophobicity compared to linear alkanes, reducing water loss rates by 23% in xeric-adapted Bactrocera dorsalis populations. The compound’s retention index (RI) of 3072.9 on HP-5MS columns facilitates reliable identification across studies, though slight RI variations occur due to temperature programming differences.

Parasitoid wasps (Muscidifurax spp.) demonstrate species-specific ratios of 3-methyltriacontane to dimethylalkanes, enabling taxonomic differentiation. Females exhibit 1.5-fold higher concentrations than conspecific males, correlating with mate recognition behaviors. The table below summarizes its occurrence in key arthropod groups:

SpeciesOrderConcentration (μg/cm²)Ecological Role
Bactrocera dorsalisDiptera4.7 ± 0.3Desiccation resistance
Muscidifurax raptorHymenoptera2.1 ± 0.2Species recognition
Apis melliferaHymenopteraTrace (<0.1)Nestmate discrimination

Structural analysis reveals that the methyl branch at carbon 3 induces a 15° bend in the hydrocarbon chain, optimizing monolayer packing on insect cuticles. This configuration reduces evaporative water loss by 37% compared to linear triacontane in simulated arid conditions.

Postmortem Interval Estimation Through Cuticular Hydrocarbon Chronography

The temporal dynamics of 3-methyltriacontane expression in forensically important insects provide valuable chronographic markers for postmortem interval estimation [4] [5]. Research conducted on Chrysomya rufifacies larvae demonstrated significant ontogenetic changes in cuticular hydrocarbon profiles, with 3-methyltriacontane showing distinct abundance patterns across developmental stages [4]. During the initial larval instars, 3-methyltriacontane concentrations remain relatively low, comprising less than two percent of total cuticular hydrocarbon content [4].

Post-feeding third instar larvae exhibit dramatically elevated 3-methyltriacontane levels, reaching relative abundances of fifteen to eighteen percent of total cuticular hydrocarbons [4] [6]. This temporal shift from low to high molecular weight hydrocarbons correlates directly with larval age progression, enabling forensic entomologists to establish developmental timelines with remarkable precision [4]. Studies utilizing artificial neural networks and principal component analysis have achieved age estimation accuracies ranging from eighty-seven to ninety-five percent when incorporating 3-methyltriacontane abundance data [7] [8].

The chronographic utility of 3-methyltriacontane extends beyond larval stages to puparial case analysis [9] [10]. Empty puparia collected from crime scenes retain detectable hydrocarbon signatures for extended periods, with 3-methyltriacontane serving as a stable temporal marker [9]. Non-metric multidimensional scaling analysis of puparial hydrocarbon profiles successfully differentiated specimens aged from one week to nine months, demonstrating the compound's forensic chronographic value [10].

Developmental Stage3-Methyltriacontane Relative AbundanceChronographic Significance
First Instar Larvae<2%Early colonization marker
Second Instar Larvae3-5%Initial development phase
Feeding Third Instar8-12%Active growth period
Post-feeding Third Instar15-18%Pre-pupal preparation
Empty Puparia10-15%Long-term temporal marker

Chemotaxonomic Markers for Diptera and Hymenoptera Species Identification

3-Methyltriacontane functions as a discriminating chemotaxonomic character for species identification within forensically important Diptera and Hymenoptera [11] [12]. Gas chromatography-mass spectrometry analysis of pupal exuviae from six necrophagous fly species revealed species-specific variations in 3-methyltriacontane abundance and co-occurring methylated alkanes [11]. Discriminant analysis utilizing 3-methyltriacontane as a key variable achieved complete taxonomic separation among Calliphoridae species [11].

Diptera species identification relies heavily on the unique positioning and abundance of 3-methyltriacontane within cuticular hydrocarbon profiles [13] [14]. Chrysomya albiceps larvae demonstrated the highest diversity of saturated cuticular hydrocarbons, including significant 3-methyltriacontane concentrations, while Lucilia sericata and Calliphora vicina showed more limited hydrocarbon repertoires [13]. These species-specific differences enable reliable taxonomic identification even when morphological features are compromised or absent [12] [14].

Hymenoptera identification presents unique challenges addressed through 3-methyltriacontane analysis [15] [16]. Parasitic wasps of the genus Muscidifurax exhibit distinctive methylated alkane patterns, with 3-methyltriacontane serving as a diagnostic marker for species differentiation [15]. The compound's presence and relative abundance distinguish between closely related species that prove difficult to separate through conventional taxonomic approaches [15].

OrderFamilyKey 3-Methyltriacontane CharacteristicsTaxonomic Utility
DipteraCalliphoridaeVariable abundance (5-18%)Species-specific profiles
DipteraSarcophagidaeConsistent presence with co-occurring methylalkanesReliable identification marker
HymenopteraPteromalidaeExternal methyl branching patternsSexual dimorphism indicator
HymenopteraMegachilidaeSpecies-specific concentration rangesChemotaxonomic classification

Larval Stage-Specific Hydrocarbon Profiling Methodologies

Contemporary larval stage hydrocarbon profiling methodologies employ multiple extraction and analytical approaches to characterize 3-methyltriacontane distributions [17] [18]. Solvent extraction using hexane immersion represents the most widely adopted technique, providing comprehensive recovery of 3-methyltriacontane and associated cuticular hydrocarbons [17]. Specimens undergo fifteen-minute hexane submersion followed by concentration and gas chromatography-mass spectrometry analysis [17] [18].

Direct thermal desorption methodologies offer solvent-free alternatives for 3-methyltriacontane analysis [19]. Larval specimens sealed within glass capillaries undergo controlled heating in gas chromatograph injectors, releasing cuticular hydrocarbons for immediate analysis [19]. This approach eliminates potential solvent contamination while preserving the integrity of thermally stable compounds like 3-methyltriacontane [19].

Solid-phase microextraction techniques enable non-destructive sampling of volatile cuticular hydrocarbons from living larvae [16] [20]. Specialized fiber coatings adsorb 3-methyltriacontane and related compounds directly from specimen surfaces, followed by thermal desorption and chromatographic separation [20]. This methodology proves particularly valuable for longitudinal studies tracking hydrocarbon changes throughout larval development [16].

Statistical analysis methodologies incorporate multivariate approaches to interpret 3-methyltriacontane data [8] [10]. Principal component analysis reduces complex hydrocarbon datasets to interpretable components, while artificial neural networks provide predictive models for age and species determination [8]. Permutational multivariate analysis of variance quantifies the significance of 3-methyltriacontane variations between treatment groups [10].

MethodologySample PreparationAnalysis Duration3-Methyltriacontane RecoveryAdvantages
Hexane Extraction15-minute immersion45-60 minutes95-98%Comprehensive hydrocarbon recovery
Thermal DesorptionGlass capillary sealing30-45 minutes85-92%Solvent-free analysis
SPMEFiber exposure60-90 minutes70-85%Non-destructive sampling
MALDI-TOFMatrix co-crystallization15-30 minutes80-95%High molecular weight detection

Long-chain mono- or poly-olefins bearing a single mid-chain methyl group are readily transformed to the fully saturated target by heterogeneous or nanoparticle catalysts under hydrogen. Recent studies demonstrate that catalyst choice governs both reaction temperature and chemoselectivity.

EntryUnsaturated precursor (representative)Catalyst systemHydrogen pressure / temperatureReaction timeIsolated yield of saturated alkaneNotes
13-Methyltriacont-1-enePalladium supported on porous carbon [4]2.0 megapascal, 120 °C5 h94%High surface area support prevents over-hydrogenolysis.
2Internal tri-substituted C₂₀–C₃₀ olefins (model for sterically hindered chains)Nickel nanoparticles generated from dilithiumbis(cycloocta-1,5-diene)nickelate(-II) [5]0.5 megapascal, 25 °C4 h88–99%Active at ambient temperature; tolerant of esters and halides.
3Long-chain 1-alkenes (C₁₆–C₃₂)Cobalt on chitosan biopolymer [6]0.1 megapascal, 40 °C3 h95%Magnetically separable, water-compatible matrix.
4Conjugated C₂₀ enones with remote isolated C═C bondsRaney nickel slurry [1]Atmospheric, 25 °C0.3 h90%Selective 1,4-hydrogenation leaves distant olefins untouched.

Detailed kinetic work with nickel nanoparticles shows that the rate-determining step is surface hydrogen delivery rather than olefin adsorption [7]. Operando nuclear magnetic resonance monitoring confirms complete disappearance of vinylic resonances without skeletal isomerization, validating the method for sensitive methyl-branched frameworks.

Industrial-Scale Fischer–Tropsch Synthesis Optimization Challenges

Continuous production of methyl-branched alkanes in the C₂₅ – C₃₅ range relies on iron- or cobalt-based Fischer–Tropsch reactors. Although straight-chain paraffins dominate under Anderson–Schulz–Flory kinetics, methyl branching arises from competitive surface coupling between alkylidene and adsorbed methyl species [2].

Process variableTypical operating windowObserved effect on methyl-branch frequency (wt %)Pertinent study
Catalyst metal / promoterCobalt / potassium vs. iron / manganesePotassium-promoted cobalt increases mid-chain branching from 3% to 8% at identical chain-growth probability [8]Goh and co-workers (wax analysis) [8]
Temperature200 – 260 °CHigher temperature accelerates β-hydrogen abstraction, doubling branching above 240 °C [2]Mechanistic survey [2]
Surface hydrogen coverageAdjusted via H₂ : CO ratio (1.8 – 2.2)Excess hydrogen suppresses secondary olefin readsorption, lowering branching by ~30% [2]Mechanistic survey [2]
Reactor design (fixed bed vs. slurry phase)Slurry minimizes diffusion limitsUniform heat removal reduces local “hot-spots”, narrowing molecular-weight distribution and stabilizing branch frequency [9]Hybrid hydrogenation–Fischer–Tropsch study [9]

Persistent obstacles include (i) separation of branched heavy waxes from catalyst fines, (ii) sintering of alkali-promoted cobalt particles at elevated temperature, and (iii) reconciliation of high α-values (≥ 0.9) with acceptable methyl-branch selectivity. Metal–organic-framework derived iron catalysts have recently exhibited higher tolerance to potassium loadings while maintaining dispersion, affording short-chain methylated olefins in sixty percent selectivity under carbon dioxide hydrogenation feed streams [10].

Stereochemical Control in Methyl Group Positioning Strategies

Precisely locating the methyl branch at carbon-3 is critical for reproducing the physical properties of natural lipids. Three complementary stereocontrolled routes are now employed.

StrategyCore transformationPositional selectivity for C-3 methyl (%)AdvantagesLimitationsKey reference
Directed dithiane alkylation → desulfurizationSequential SN2 attachments to a 1,3-dithiane synthon followed by Raney nickel desulfurization [11]> 95Modular; tolerant of long chainsMulti-step; moisture-sensitive intermediatesLehmler synthetic trilogy [11] [12]
Palladium-catalysed chain-walking isomerization followed by contra-thermodynamic hydroboration → elimination [13]Iterative β-hydride shifts relocate internal double bond; hydroboration fixes branch; elimination restores olefin85Single pot; room temperatureEfficient only up to C₂₄; requires base-mediated stepsChain-walking hydroboration study [13]
Long-range palladium nanoparticle isomerization of primary olefins [3]π-Allyl migratory insertion sequence moves double bond through up to five methylene units78Recyclable catalyst; mild acid co-catalystSelectivity erodes beyond five migrationsIsomerization study [3]

Computational work on hydrogen-transfer rearrangements indicates that intramolecular hydride shifts in methyl-alkyl radicals lower activation barriers by up to 1.6 kilocalories per mole when the methyl group is pre-installed, favouring carbon-3 substitution during radical-mediated chain growth [14]. Biosynthetic tracer experiments with carbon-thirteen-labelled propionate in Musca domestica further confirm that methylmalonyl‐coenzyme A incorporation operates early in elongation, fixing the branch at the third carbon atom before further chain extension [15].

Consolidated Research Findings

  • Laboratory hydrogenation now achieves near-quantitative conversion of sterically hindered olefins to 3-Methyltriacontane at temperatures as low as twenty five degrees Celsius using nanoparticulate nickel or cobalt catalysts. [5] [6]
  • Potassium-promoted cobalt Fischer–Tropsch catalysts raise mid-chain methyl branching without compromising chain-growth probability, but catalyst sintering remains a life-cycle bottleneck. [8] [2]
  • Combination of long-range olefin isomerization with contra-thermodynamic dehydrofunctionalization offers a modular route to relocate methyl substituents with up to eighty-five percent positional fidelity, complementing classical dithiane chemistry. [13] [3]

XLogP3

16.7

Exact Mass

436.500802041 g/mol

Monoisotopic Mass

436.500802041 g/mol

Heavy Atom Count

31

Dates

Last modified: 08-10-2024

Explore Compound Types